![molecular formula C16H19NO2S B14591930 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline CAS No. 61166-70-9](/img/structure/B14591930.png)
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is an organic compound that features a phenoxy group substituted with a methyl group and a propane-1-sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methylphenol with 1-chloropropane-1-sulfinate under basic conditions to form the propane-1-sulfinyl derivative. This intermediate is then reacted with aniline in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to aromatic residues in proteins, while the sulfinyl group may participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenoxy aniline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
4-(Propane-1-sulfinyl)phenoxy aniline: Similar structure but without the methyl group, affecting its binding affinity and reactivity.
Uniqueness
4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline is unique due to the presence of both the methyl and sulfinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for specific interactions and applications in various fields.
Propriétés
Numéro CAS |
61166-70-9 |
|---|---|
Formule moléculaire |
C16H19NO2S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-(4-methyl-3-propylsulfinylphenoxy)aniline |
InChI |
InChI=1S/C16H19NO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10,17H2,1-2H3 |
Clé InChI |
HLLMAFKKNPBXQY-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


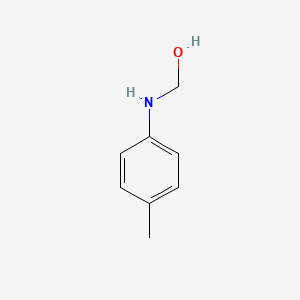
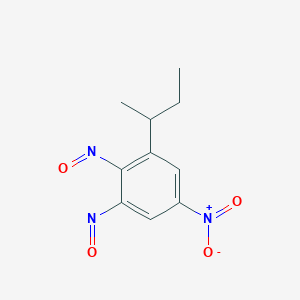
![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

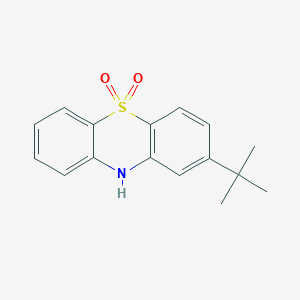
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
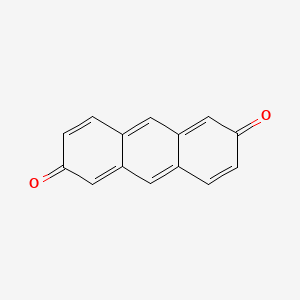
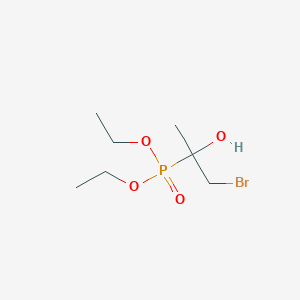
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
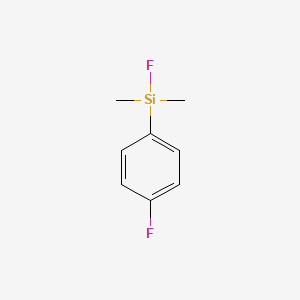
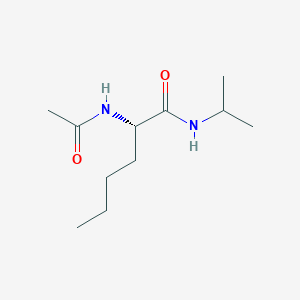
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
